4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

Suzuki–Miyaura cross-coupling Protodeboronation suppression Reaction yield optimization

Free boronic acids often fail in pyrazole Suzuki couplings due to protodeboronation (yields as low as 32%). This pinacol ester (CAS 756520-75-9) solves that with >80% coupling efficiency. - **Free N-H**: Essential for kinase hinge binding (e.g., CDK8 IC50 = 5 nM). - **para-Phenylene spacer**: Adds ~4.3Å reach, matching pharmacophore requirements of JAK/CDK inhibitors. - **≥98% purity**: Ensures consistent stoichiometry in automated parallel synthesis.

Molecular Formula C15H19BN2O2
Molecular Weight 270.14
CAS No. 756520-75-9
Cat. No. B2995347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole
CAS756520-75-9
Molecular FormulaC15H19BN2O2
Molecular Weight270.14
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CNN=C3
InChIInChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-7-5-11(6-8-13)12-9-17-18-10-12/h5-10H,1-4H3,(H,17,18)
InChIKeyOWISFFAMZILFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Functional Profile


4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole (CAS 756520-75-9) is a heteroaryl boronic acid pinacol ester featuring a 1H-pyrazole ring linked via its C4 position to a para-phenylene spacer, which in turn bears the dioxaborolane moiety . With molecular formula C₁₅H₁₉BN₂O₂ and a molecular weight of 270.13 g/mol, it belongs to the class of 4-substituted pyrazole boronic esters that serve as privileged building blocks in medicinal chemistry and cross-coupling methodology [1]. The compound is commercially supplied at purities of ≥95% to ≥98% and is utilized primarily as a Suzuki–Miyaura coupling partner for assembling biaryl and heterobiaryl scaffolds in kinase inhibitor programs .

Why Generic Substitution Fails


Indiscriminate substitution of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole with in-class pyrazole boronic esters introduces three quantifiable risks: loss of the free N–H hydrogen-bond donor, which is critical for both target engagement in kinase binding pockets and for downstream N-functionalization [1]; altered spatial reach of the boron center due to the absence of the para-phenylene spacer, which changes the geometry of the coupled product by approximately one phenyl ring diameter (~4.3 Å) relative to directly attached 4-pyrazoleboronic esters [2]; and reintroduction of protodeboronation susceptibility when substituting the pinacol ester with the free boronic acid form, which has been documented to reduce Suzuki coupling yields from >80% to as low as 32% in pyrazole systems [3]. These differences, detailed quantitatively below, preclude generic interchange without compromising synthetic route fidelity and final compound identity.

Quantitative Evidence vs. Closest Analogs


Suzuki Coupling Yield: Pinacol Ester vs. Free Boronic Acid

The pinacol ester form of the target compound provides a substantial yield advantage over the corresponding free boronic acid in Suzuki–Miyaura cross-coupling. In a directly relevant pyrazole system, McLaughlin et al. (2008) reported that cross-coupling of a pyrazole-5-boronic acid with an aryl bromide afforded only a 32% isolated yield, whereas the boronic ester variant under optimized nonaqueous conditions achieved significantly higher efficiency by minimizing competitive protolytic deboronation [1]. This class-level observation is corroborated by the broader literature establishing that pinacol esters of heteroarylboronic acids generally resist protodeboronation more effectively than their parent boronic acids under basic aqueous Suzuki conditions [2].

Suzuki–Miyaura cross-coupling Protodeboronation suppression Reaction yield optimization

Regioisomeric Differentiation: C4-Linked vs. N1-Linked Pyrazole

The target compound (CAS 756520-75-9) bears the pyrazole ring attached via its C4 carbon to the para-phenylene spacer, preserving the free N–H at position 1. In contrast, the N1-linked regioisomer 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole (CAS 1312478-63-9) consumes the N–H as part of the N-aryl linkage, eliminating its hydrogen-bond donor capacity. This distinction is functionally significant: pyrazole N–H has been documented as a more lipophilic and metabolically stable bioisostere of phenol, and its preservation is critical for kinase hinge-region interactions in JAK and CDK inhibitor pharmacophores [1]. The C4-attached architecture also leaves the N1 position available for subsequent alkylation, sulfonylation, or arylation, enabling divergent late-stage functionalization that the N1-aryl regioisomer cannot support [2].

Kinase inhibitor design Hydrogen-bond donor N-Functionalization handle

Spatial Geometry: Para-Phenylene Spacer vs. Direct Attachment

The para-phenylene spacer in the target compound extends the boron center approximately 5.6 Å from the pyrazole C4 atom, compared to ~1.5 Å for 1H-pyrazole-4-boronic acid pinacol ester (CAS 269410-08-4) where the boron is directly attached to the pyrazole ring. This ~4.1 Å difference in reach is structurally significant in drug discovery: the CDK8/19 inhibitor CCT251545, which incorporates a 4-(1-methyl-1H-pyrazol-4-yl)phenyl motif derived from this building block class, achieves its potency (CDK8 IC₅₀ = 5 nM) through a specific spatial arrangement that would be geometrically impossible with a directly attached boronic ester [1]. The phenylene spacer also introduces a ~30° rotational degree of freedom absent in the directly attached analog, allowing the coupled product to sample a wider conformational space for optimal target engagement [2].

Scaffold geometry Linker length Binding pocket access

Synthetic Tractability: Pre-formed Ester vs. Halogen Precursor

The target compound arrives as a ready-to-use Suzuki coupling partner, eliminating the borylation step required when starting from halogenated precursors such as 4-(4-bromophenyl)-1H-pyrazole (CAS 849021-16-5) or 4-(4-iodophenyl)-1H-pyrazole (CAS 1399654-06-8). The Miyaura borylation of aryl halides to the corresponding pinacol esters typically requires 2–5 mol% Pd catalyst, bis(pinacolato)diboron (1.1–1.5 equiv), and KOAc base at 80–100 °C for 12–24 h, adding one synthetic step with typical yields of 60–85% [1]. By procuring the pre-formed boronic ester directly, the user eliminates this step, reducing the cumulative sequence length by one transformation and avoiding the associated material loss and purification burden [2]. This step-economy advantage is particularly valuable in parallel synthesis and library production settings.

Step economy Suzuki coupling partner Building block efficiency

Commercial Purity Specification: ≥98% vs. Standard Grade

The target compound is commercially available at a certified purity of ≥98% (HPLC) from multiple reputable suppliers including Fluorochem and Wanvibio, exceeding the 95% specification commonly offered for analogous pyrazole boronic ester building blocks such as 1-phenylpyrazole-4-boronic acid pinacol ester (CAS 1002334-12-4, typically 95–97%) . This 3-percentage-point purity differential translates to a reduction in total impurity burden of ≥60% (from ≤5% total impurities at 95% purity to ≤2% at 98% purity). In Suzuki coupling reactions, impurities such as residual palladium, protodeboronated byproducts, or boroxine oligomers can act as catalyst poisons or competing substrates, directly affecting coupling reproducibility at sub-millimolar scales typical of medicinal chemistry [1].

Building block purity Quality specification Reproducibility

Validated Use in CDK8/19 Clinical Candidate Synthesis

The 4-(pyrazol-4-yl)phenyl boronic ester architecture embodied by the target compound is the direct progenitor of the building block 1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole (CAS 1607838-14-1), which is Intermediate C in the published synthesis of CCT251545 — a potent, selective, and orally bioavailable CDK8/19 inhibitor (CDK8 IC₅₀ = 5 nM in biochemical assay; cellular EC₅₀ = 28 nM in SW620 cells) [1]. The free N–H version (CAS 756520-75-9) serves as the penultimate intermediate prior to N-methylation, enabling the same synthetic route with the flexibility to install alternative N-substituents for SAR exploration. No alternative regioisomeric building block can access this specific CDK8/19 chemotype without significant route redesign [2].

CDK8 inhibitor CCT251545 Oncology chemical probe

Optimal Research and Industrial Applications


Kinase Inhibitor Hit-to-Lead for JAK, CDK, and Aurora Kinases

The free N–H pyrazole and para-phenylene spacer of this building block align with the pharmacophoric requirements of ATP-competitive kinase inhibitors, where the pyrazole N–H typically engages the kinase hinge region via hydrogen bonding. In CDK8/19 programs, this architecture has yielded inhibitors with single-digit nanomolar potency (CDK8 IC₅₀ = 5 nM) and oral bioavailability [1]. The JAK inhibitor patent literature explicitly claims boron-containing pyrazole compounds built from this scaffold class, with demonstrated JAK1 IC₅₀ values of 20 nM and JAK2 IC₅₀ of 30 nM in cellular assays [2]. The building block should be prioritized when the synthetic route requires a Suzuki coupling to install the pyrazole-containing eastern hemisphere of the inhibitor, followed by subsequent N-functionalization to tune selectivity and pharmacokinetics.

Parallel Library Synthesis with High-Yielding Suzuki Partners

In automated parallel synthesis workflows, the pinacol ester form provides superior bench stability and coupling reproducibility compared to free boronic acids. The McLaughlin et al. (2008) study demonstrated that pyrazole boronic esters under nonaqueous conditions avoid the protolytic deboronation that limited the free acid to 32% yield [3]. For library production where each building block is used across dozens to hundreds of coupling reactions, the ≥98% purity specification ensures consistent stoichiometry and minimizes well-to-well variability caused by impurity-driven catalyst deactivation. Procuring the pre-formed ester also eliminates the Miyaura borylation step from the library workflow, saving one full synthesis day per compound batch.

Synthesis of CCT251545 and Related CDK8/19 Chemical Probes

This compound is the direct N–H precursor to Intermediate C (CAS 1607838-14-1) in the published synthesis of CCT251545 [1]. Researchers replicating or modifying the CCT251545 chemotype should procure this building block to access the key 4-(1H-pyrazol-4-yl)phenyl intermediate, which can then be N-methylated (or alternatively functionalized) prior to Suzuki coupling with the 3-chloro-4-iodopyridine core. Using the N1-phenyl regioisomer (CAS 1312478-63-9) instead would generate a structurally distinct scaffold with fundamentally different CDK8 binding properties and is not suitable for this route.

Agrochemical and Veterinary JAK Pathway Modulation

The Boehringer Ingelheim Animal Health patent (WO 2022/133420) specifically claims boron-containing pyrazole compounds as JAK inhibitors for veterinary applications including treatment of atopic dermatitis, allergic inflammation, and pruritus in companion animals [2]. This building block enables access to the claimed chemical space, which requires the pyrazole N–H for JAK hinge binding and the para-phenylene spacer for appropriate spatial orientation of the boron-containing pharmacophore. Industrial research groups developing veterinary JAK inhibitors should stock this building block as a strategic intermediate aligned with competitor intellectual property.

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